1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole
Description
1-[1-(4-Bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a benzodiazole derivative featuring a 4-bromobenzenesulfonyl group attached to an azetidine (a four-membered nitrogen-containing ring) at the 3-position. The benzodiazole core is a bicyclic aromatic system, which is structurally analogous to benzimidazole but with nitrogen atoms at positions 1 and 2. This compound’s unique substituents—a bromine atom on the benzene ring, a sulfonyl group, and the strained azetidine ring—impart distinct electronic and steric properties.
Properties
IUPAC Name |
1-[1-(4-bromophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S/c1-12-19-16-4-2-3-5-17(16)21(12)14-10-20(11-14)24(22,23)15-8-6-13(18)7-9-15/h2-9,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJVELFUXKCXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps. One common route includes the initial formation of the azetidine ring, followed by the introduction of the benzimidazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The azetidine ring may also contribute to the compound’s overall activity by providing structural stability and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Structural Features and Molecular Properties:
- Electronic Effects: The 4-bromobenzenesulfonyl group in the target compound is strongly electron-withdrawing, which may increase the acidity of adjacent protons and enhance hydrogen-bonding capacity compared to the chlorophenylmethyl group in Chlormidazole .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Replacement of chlorine with bromine in the benzenesulfonyl group (cf. The azetidine ring may confer metabolic resistance compared to open-chain substituents, as smaller rings are less prone to oxidative degradation .
- Pharmacokinetic Predictions :
- The sulfonyl group improves water solubility, while the bromine and azetidine may slow hepatic clearance, extending half-life relative to Chlormidazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
